6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline
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Overview
Description
6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline: is an organic compound belonging to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of a bromine atom and two methyl groups in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light or heat conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes bromination, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoxaline derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted quinoxalines
- Oxidized quinoxaline derivatives
- Reduced tetrahydroquinoxalines
Scientific Research Applications
Chemistry: 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other fine chemicals. Its unique structure allows for the creation of materials with specific properties .
Mechanism of Action
The mechanism of action of 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dimethyl groups play a crucial role in binding to these targets, leading to the modulation of specific biochemical pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
- 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
- 6-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-Bromo-2-tetralone
Comparison: Compared to similar compounds, 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline exhibits unique reactivity due to the presence of the bromine atom and the dimethyl groups. These functional groups enhance its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its structure allows for specific interactions with biological targets, providing potential therapeutic benefits .
Properties
Molecular Formula |
C10H13BrN2 |
---|---|
Molecular Weight |
241.13 g/mol |
IUPAC Name |
7-bromo-3,3-dimethyl-2,4-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C10H13BrN2/c1-10(2)6-12-9-5-7(11)3-4-8(9)13-10/h3-5,12-13H,6H2,1-2H3 |
InChI Key |
SSRFMEMOOCCGQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C(N1)C=CC(=C2)Br)C |
Origin of Product |
United States |
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